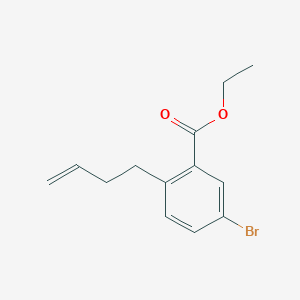

ethyl 5-bromo-2-(but-3-enyl)benzoate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-but-3-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQHNDCUFKMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661120 | |

| Record name | Ethyl 5-bromo-2-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-75-1 | |

| Record name | Ethyl 5-bromo-2-(3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the bromine atom at the 5-position of the benzoate ring.

- Attachment of the but-3-enyl side chain at the 2-position of the benzoate.

This can be achieved through selective bromination of an ethyl 2-(but-3-enyl)benzoate precursor or via alkylation of an ethyl 5-bromobenzoate intermediate.

Bromination Techniques

Bromination of aromatic compounds is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution.

N-Bromosuccinimide (NBS) Bromination: NBS is frequently used for selective bromination at activated aromatic positions. For example, bromination of phenol derivatives with NBS yields brominated products in high yields (up to 96%) under mild conditions. This method can be adapted for benzoate derivatives to introduce bromine at the desired position.

Direct Bromination with Br2: Bromine in the presence of a Lewis acid or under photochemical conditions can be used for aromatic bromination. Bromination of vinyl or alkynyl substituents can also be performed carefully to avoid over-bromination or side reactions.

Alkylation and Side Chain Introduction

The but-3-enyl side chain can be introduced via nucleophilic substitution or cross-coupling reactions:

Nucleophilic Substitution: Ethyl 5-bromobenzoate can undergo nucleophilic substitution with an appropriate but-3-enyl nucleophile or organometallic reagent to install the side chain.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and alkenyl boronic esters. For example, Suzuki coupling of boronic esters with brominated benzoate derivatives under Pd catalysis yields functionalized benzoates with high efficiency.

Specific Reported Synthetic Route (Hypothetical Based on Literature)

A plausible synthetic route based on typical procedures reported in the literature is as follows:

Alternative Bromination and Functionalization Approaches

Bromomethoxylation: Bromine in methanol with metal nitrate catalysts can add bromine and methoxy groups across double bonds, which can be useful for functionalizing alkenyl chains prior to further transformations.

Radical Bromination: Radical bromination using NBS under radical initiator conditions can selectively brominate allylic positions, potentially useful for modifying the but-3-enyl side chain if needed.

Analytical and Research Findings Relevant to Preparation

Structural and Molecular Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H15BrO2 | |

| Molecular Weight | 283.16 g/mol | |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)CCC=C | |

| InChIKey | KTHQHNDCUFKMOZ-UHFFFAOYSA-N |

These data confirm the identity and purity of the synthesized compound.

Reaction Yields and Conditions

Bromination reactions with NBS typically yield brominated benzoates in the range of 90-96% under mild conditions.

Suzuki coupling reactions for side chain introduction yield the desired products in 60-80% range depending on catalyst and conditions.

Hydrolysis and purification steps are often required to isolate the pure this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl 5-bromo-2-(but-3-enyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The but-3-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of 5-azido-2-(but-3-en-1-yl)benzoate or 5-thiocyanato-2-(but-3-en-1-yl)benzoate.

Oxidation: Formation of 5-bromo-2-(but-3-en-1-yl)benzaldehyde or 5-bromo-2-(but-3-en-1-yl)benzoic acid.

Reduction: Formation of 5-bromo-2-(but-3-en-1-yl)benzyl alcohol.

Scientific Research Applications

ethyl 5-bromo-2-(but-3-enyl)benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(but-3-enyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of the bromine atom and the but-3-en-1-yl group can enhance its binding affinity and specificity towards target molecules. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| Methyl Benzoate | C₈H₈O₂ | 136.15 | -OCH₃ | 1.96 |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | -OCH₂CH₃ | 2.64 |

| Ethyl 5-Bromo-2-(but-3-enyl)benzoate | C₁₃H₁₅BrO₂ | 307.16 | -Br (C5), -CH₂CH₂CH=CH₂ (C2) | 3.81 (estimated) |

*logP values for methyl and ethyl benzoate from experimental data; target compound estimated via substituent contribution methods.

Table 2: Toxicity Comparison

| Compound | Dermal Irritation | Sensitization Potential | Phototoxicity |

|---|---|---|---|

| Methyl Benzoate | Moderate | Low | None |

| Ethyl Benzoate | Low | Low | None |

| This compound | High (predicted) | Moderate (predicted) | Not studied |

Biological Activity

Ethyl 5-bromo-2-(but-3-enyl)benzoate is an organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by:

- An ethyl group attached to the carboxyl group.

- A bromine atom at the 5th position of the benzene ring.

- A but-3-en-1-yl group at the 2nd position of the benzene ring.

This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their active sites and disrupting metabolic pathways. The presence of bromine enhances its binding affinity to target enzymes.

- Receptor Binding: It may also bind to receptors, influencing cellular signaling pathways. The but-3-en-1-yl group can enhance specificity and potency against certain receptors.

- Hydrolysis: The ester group can undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Compounds | Escherichia coli | TBD |

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Research into structurally related compounds has revealed cytotoxic effects against various cancer cell lines, including hepatocarcinoma and erythroleukemia cells . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

Case Studies

- Cytotoxicity Against Cancer Cells : In a study evaluating meroterpenoids, structurally similar compounds exhibited significant cytotoxicity against liver cancer cells. This compound's structural features may contribute similarly to these effects .

- Antimicrobial Evaluation : A recent study on antimicrobial compounds derived from similar structures demonstrated promising results against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further antimicrobial development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for ethyl 5-bromo-2-(but-3-enyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Halogenation and esterification are common approaches for synthesizing brominated benzoates. For example, bromine can be introduced via electrophilic aromatic substitution using Br₂/FeBr₃ or via directed ortho-metalation followed by quenching with a bromine source .

- The but-3-enyl group can be incorporated through Friedel-Crafts alkylation or Heck coupling (if pre-functionalized). Temperature control (e.g., 0–25°C) and solvent selection (e.g., DCM or THF) are critical to avoid side reactions like alkene polymerization .

- Optimization : Use kinetic studies (e.g., in situ IR monitoring) to adjust reaction times and stoichiometry. Catalytic systems like Pd for coupling reactions may improve yields .

Q. How can purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts like di-substituted isomers or unreacted starting materials .

- Spectroscopy : Confirm structure using:

- ¹H/¹³C NMR : Identify alkene protons (δ 5.0–6.0 ppm, coupling constants for trans/cis), bromine-induced deshielding in aromatic regions, and ester carbonyl (δ ~165–170 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Light and moisture sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent alkene oxidation or hydrolysis of the ester .

- Decomposition risks : Monitor for color changes (yellowing indicates degradation) and periodically recheck purity via TLC or HPLC .

Advanced Research Questions

Q. How does the but-3-enyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- The alkene acts as an electron-donating group via conjugation, directing EAS to the para position relative to the ester. Competitive directing effects from bromine (meta-directing) require DFT calculations (e.g., Gaussian09) to predict dominant pathways .

- Experimental validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via LC-MS to determine regiochemical outcomes .

Q. What strategies enable selective functionalization of the alkene without affecting the bromine or ester groups?

- Methodological Answer :

- Hydroboration-oxidation : Use BH₃·THF to install hydroxyl groups with anti-Markovnikov selectivity. Ensure low temperatures (–78°C) to prevent ester hydrolysis .

- Epoxidation : Employ m-CPBA in DCM at 0°C; monitor via ¹H NMR for epoxy proton signals (δ 3.5–4.5 ppm) .

- Catalytic hydrogenation : Use Pd/C (1 atm H₂) to saturate the alkene selectively; pre-test with model compounds to confirm bromine stability .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom typically shows high electrophilicity, making it a candidate for Suzuki-Miyaura coupling .

- Transition-state analysis : Model Pd-catalyzed couplings (e.g., with aryl boronic acids) using software like ORCA or Schrödinger Suite to optimize ligand selection (e.g., SPhos vs. XPhos) .

Contradictions and Resolutions

- Discrepancy in directing effects : suggests bromine dominates EAS regioselectivity, while highlights alkene conjugation. Resolution: Use steric maps and computational models to determine dominant effects in specific reactions.

- Stability under reduction : Some protocols () report bromine stability under H₂, while others note debromination. Pre-test with micro-scale reactions to confirm compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.